molecular formula C29H20Cl2O4 B14957237 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one

5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one

Cat. No.: B14957237
M. Wt: 503.4 g/mol
InChI Key: ATEOZUMTBVNXAC-UHFFFAOYSA-N
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Description

5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C29H20Cl2O4 and a molecular weight of 503.37 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5,7-dihydroxy-2-phenyl-4H-chromen-4-one: The parent compound from which 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is derived.

    5,7-bis[(2-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one: A similar compound with methyl groups instead of chlorobenzyl groups.

    5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one: A similar compound with fluorobenzyl groups instead of chlorobenzyl groups.

Uniqueness

This compound is unique due to the presence of chlorobenzyl groups, which can enhance its biological activity and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C29H20Cl2O4

Molecular Weight

503.4 g/mol

IUPAC Name

5,7-bis[(2-chlorophenyl)methoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C29H20Cl2O4/c30-23-12-6-4-10-20(23)17-33-22-14-27(34-18-21-11-5-7-13-24(21)31)29-25(32)16-26(35-28(29)15-22)19-8-2-1-3-9-19/h1-16H,17-18H2

InChI Key

ATEOZUMTBVNXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl

Origin of Product

United States

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